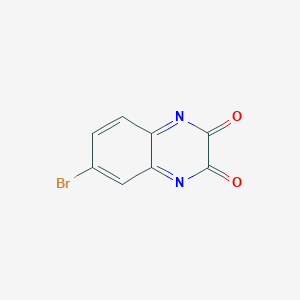
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to specific cells, such as cancer cells. The compound’s structure includes a sequence of amino acids (glycine, phenylalanine, and glycine) and a glycolic acid moiety, which allows for its cleavage under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves multiple steps, including the coupling of amino acids and the incorporation of the glycolic acid moiety. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acids using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The amino acid residues can participate in substitution reactions, allowing for the modification of the compound’s structure
Common Reagents and Conditions
Cleavage Reagents: Acidic buffers or specific enzymes are used to cleave the linker.
Substitution Reagents: Peptide coupling reagents, such as carbodiimides, are commonly used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are essential for the targeted delivery of cytotoxic drugs in ADCs .
Aplicaciones Científicas De Investigación
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is widely used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:
Chemistry: Used in the synthesis of complex molecules and the study of peptide chemistry.
Biology: Facilitates the targeted delivery of drugs to specific cells, aiding in the study of cellular processes.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Employed in the production of ADCs for clinical and commercial use
Mecanismo De Acción
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody. The molecular targets include cancer cells, where the antibody binds to specific antigens, and the linker is cleaved, releasing the drug to exert its cytotoxic effects. The pathways involved include endocytosis and lysosomal degradation .
Comparación Con Compuestos Similares
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is unique due to its specific amino acid sequence and cleavable glycolic acid moiety. Similar compounds include:
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Lacks the deuterium labeling (d5) but has similar properties.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-GMP: A good manufacturing practice grade version of the compound.
This compound: A deuterium-labeled version for specific research applications
Propiedades
Fórmula molecular |
C28H36N6O10 |
|---|---|
Peso molecular |
621.6 g/mol |
Nombre IUPAC |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D |
Clave InChI |
SODPQQOBNODMSG-SGOXPGCVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
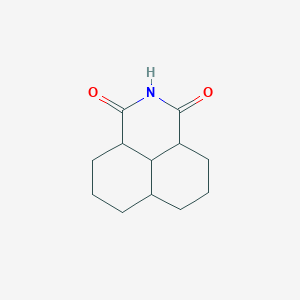
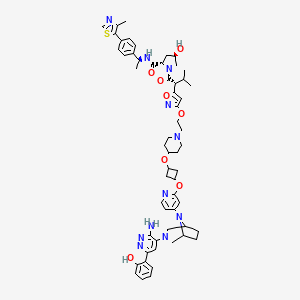
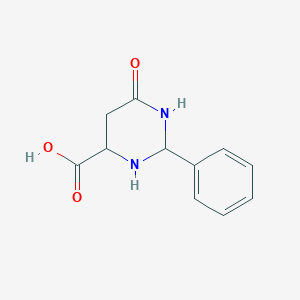
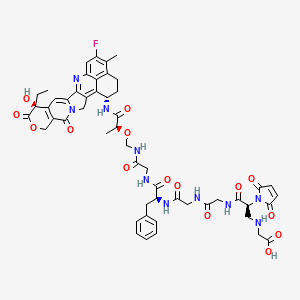
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)

![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
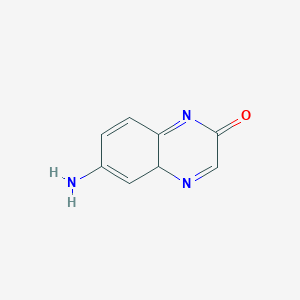
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3R,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12362683.png)
